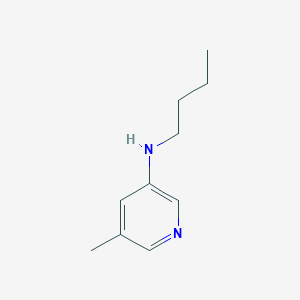
N-Butyl-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-5-methylpyridin-3-amine is a pyridine derivative with a butyl group attached to the nitrogen atom and a methyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride to form the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the butyl group onto the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Butyl-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-Butyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
N-Butylpyridin-3-amine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
N-Butyl-2-methylpyridin-3-amine: Has a methyl group at the 2-position instead of the 5-position, leading to different steric and electronic properties
Uniqueness
The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-butyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-5-12-10-6-9(2)7-11-8-10/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
STMIDRISHRUZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















